4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine
Description
4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine is a chemical compound that belongs to the benzoxadiazole family This compound is characterized by the presence of a nitro group at the 4-position, two propyl groups attached to the nitrogen atoms, and an amine group at the 5-position of the benzoxadiazole ring
Properties
IUPAC Name |
4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-3-7-15(8-4-2)10-6-5-9-11(14-19-13-9)12(10)16(17)18/h5-6H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEXWOCSKHDQRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C2=NON=C2C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine typically involves the nitration of N,N-dipropyl-2,1,3-benzoxadiazol-5-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized to form different oxidation products depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed
Reduction: 4-amino-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine.
Substitution: Various substituted benzoxadiazole derivatives.
Oxidation: Oxidized benzoxadiazole compounds.
Scientific Research Applications
4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to specific proteins or enzymes and modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine can be compared with other benzoxadiazole derivatives, such as:
4-amino-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
7-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-4-amine:
4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-7-amine: Another positional isomer with distinct chemical behavior and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
